molecular formula C10H11BrClNO B2849780 N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide CAS No. 851169-51-2

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide

Cat. No.: B2849780
CAS No.: 851169-51-2
M. Wt: 276.56
InChI Key: YUFDWBRCRGFBER-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide (CAS: 685144-50-7) is a halogenated acetamide derivative characterized by a 2-bromobenzyl group attached to the nitrogen atom of a chloroacetamide backbone. Its molecular formula is C₁₁H₁₂BrClNO, with a molecular weight of 289.58 g/mol (predicted) . The compound features a bromine atom at the ortho position of the phenyl ring and a chlorine atom on the acetyl group, contributing to its distinct electronic and steric properties.

Synthesis: The compound is synthesized via palladium-catalyzed bromination of 2-chloro-N-methyl-N-phenylacetamide using N-bromosuccinimide (NBS) and Na₂S₂O₈ in a trifluoroacetic acid (TFA)/trifluoroacetic anhydride (TFAA) solvent system. This method yields the product in 54% after purification by silica gel chromatography .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-13(10(14)6-12)7-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFDWBRCRGFBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide typically involves the reaction of 2-bromobenzyl chloride with N-methylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The chloroacetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Mechanism References
6M HCl, reflux (4–6 hrs)2-Bromobenzylmethylamine + Chloroacetic acidAcid-catalyzed cleavage of the amide bond
NaOH (aq.), 80°C (2–3 hrs)Sodium chloroacetate + 2-BromobenzylmethylamineBase-induced hydrolysis

Notes :

  • The electron-withdrawing chlorine accelerates hydrolysis by polarizing the amide bond.

  • Steric hindrance from the methyl and benzyl groups moderates reaction rates .

Nucleophilic Substitution

The chlorine atom participates in SN₂ reactions with nucleophiles:

Reagents Conditions Products Yield References
Sodium azide (NaN₃)DMF, 60°C, 12 hrsN-[(2-Bromophenyl)methyl]-N-methyl-2-azidoacetamide65–75%
Potassium iodide (KI)Acetone, reflux, 6 hrsN-[(2-Bromophenyl)methyl]-N-methyl-2-iodoacetamide60%

Mechanistic Insight :

  • The reaction proceeds via a bimolecular displacement, favored by the linear geometry of the chloroacetamide group .

  • Steric hindrance from the benzyl group reduces reaction efficiency compared to simpler chloroacetamides.

Cross-Coupling Reactions

The 2-bromophenyl group enables palladium-catalyzed coupling:

Reaction Catalyst System Products Applications References
Suzuki–MiyauraPd(OAc)₂, Na₂S₂O₈, TFA/TFAABiaryl derivatives (e.g., 2-phenyl-substituted acetamide)Medicinal chemistry scaffolds
Buchwald–HartwigPd/C, K₃PO₄, 100°CN-Arylated acetamidesLigand synthesis

Key Observations :

  • Bromine at the ortho position on the benzyl group directs coupling to the para position of the aromatic ring .

  • High temperatures (100–120°C) and strong acids (TFA) are required for efficient catalysis .

Oxidation and Reduction

  • Oxidation :

    • The benzyl methyl group resists oxidation under mild conditions.

    • Strong oxidants (e.g., KMnO₄/H₂SO₄) degrade the acetamide moiety.

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the bromine atom to hydrogen, yielding N-(benzylmethyl)-2-chloro-N-methylacetamide.

Thermal Stability and Side Reactions

  • Elimination : At >150°C, thermal decomposition generates HCl and forms N-[(2-bromophenyl)methyl]-N-methylacrylamide.

  • Rearrangement : Prolonged heating in polar aprotic solvents (e.g., DMSO) induces Beckmann rearrangement to isocyanate derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide has shown promise as an anticancer agent. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific biochemical pathways. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. A study involving the treatment of OPM2 and Namalwa cells with such compounds revealed that they could effectively induce apoptosis in cancer cells, leading to a reduction in cell viability .

Case Study:
A systematic evaluation of the compound's effectiveness was conducted using RPMI-1640 medium to culture cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates. The mechanism was linked to the inhibition of key survival pathways in the cancer cells.

Biological Research Applications

2. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on its ability to act as a ligand for specific proteins involved in disease mechanisms. For example, it has been evaluated for its interaction with cereblon ligands, which play a crucial role in protein degradation pathways relevant to cancer and autoimmune diseases.

Data Table: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)Reference
This compoundCereblon5.4
Similar Compound ACereblon3.8
Similar Compound BCereblon7.1

Material Sciences Applications

3. Synthesis of Functional Materials
In material sciences, this compound can be employed as a precursor for synthesizing novel materials with specific properties. Its reactivity allows it to participate in various chemical reactions that yield polymers or nanomaterials suitable for electronic applications.

Case Study:
A research project focused on the synthesis of polymeric materials from this compound demonstrated its utility in creating conductive polymers that could be used in organic electronics. The resulting materials exhibited enhanced electrical conductivity compared to traditional polymers.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural Confirmation :

  • ¹H NMR (CDCl₃): Peaks at δ 7.80 (d, J = 8.0 Hz, 1H), 7.53 (t, J = 7.5 Hz, 1H), and 3.34 (s, 3H) confirm the aromatic protons and N-methyl group .
  • HRMS : Observed [M+H]⁺ at m/z 261.9637 (calculated: 261.9556) .

Physicochemical Properties :

  • Boiling point: 419.0 ± 35.0 °C (predicted)
  • Density: 1.452 ± 0.06 g/cm³ (predicted)
  • pKa: -2.33 ± 0.70 (indicating weak acidity) .

Comparison with Similar Compounds

Below is a comparative analysis of N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide with structurally related halogenated acetamides and benzamides:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
This compound C₁₁H₁₂BrClNO 289.58 2-Bromobenzyl, N-methyl, chloroacetyl
N-(2-Bromophenyl)-2-chloro-N-methylacetamide (2j) C₉H₉BrClNO 261.96 2-Bromophenyl, N-methyl, chloroacetyl
N-[(2-Bromophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T131) C₂₆H₂₀BrN₂S 479.42 Diphenylmethyl, thiazol-2-amine
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 316.70 4-Chloro-2-nitrophenyl, methylsulfonyl
2-Chloro-N-(2-methylphenyl)benzamide C₁₄H₁₂ClNO 245.71 2-Methylphenyl, benzamide

Key Observations :

  • Halogen Positioning : The 2-bromophenyl group in the target compound contrasts with the 4-chloro-2-nitrophenyl group in and 2-methylphenyl in , influencing steric hindrance and electronic effects.

Physicochemical and Spectroscopic Properties

Property Target Compound T131 2-Chloro-N-(2-methylphenyl)benzamide
Melting Point Not reported 165–167°C 128–130°C
¹H NMR Shifts δ 3.34 (N-CH₃) δ 6.95 (thiazole protons) δ 2.35 (CH₃ on phenyl)
logP (Predicted) 2.13 4.52 3.78

Insights :

  • Lipophilicity : The target compound’s lower logP compared to T131 suggests reduced membrane permeability, which may impact bioavailability.

Biological Activity

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide is an organic compound notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11BrClNO
  • Molecular Weight : Approximately 276.56 g/mol
  • Functional Groups : This compound features a bromine atom attached to a phenyl group, a chloro group, and an acetamide functional group, which contributes to its chemical reactivity and potential biological activity.

This compound's biological activity is hypothesized to stem from its interaction with specific molecular targets, including enzymes and receptors involved in various disease pathways. Preliminary studies suggest that it may:

  • Inhibit certain enzymes linked to inflammation and cancer progression.
  • Act as a ligand for G-protein-coupled receptors, potentially modulating immune responses.

Biological Activity

The compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary investigations indicate that it may possess antimicrobial properties, making it a candidate for further studies in infectious diseases.
  • Anti-inflammatory Effects : The presence of halogenated groups may enhance its anti-inflammatory potential, relevant for conditions such as arthritis or other inflammatory diseases .
  • Anticancer Properties : Research suggests that compounds with similar structures have shown efficacy in inhibiting cancer cell growth, indicating this compound may also be effective against certain cancer types .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against various pathogens,
Anti-inflammatoryPotential modulation of inflammatory pathways,
AnticancerInhibition of cancer cell proliferation

Case Study: Anticancer Screening

In a study conducted by Fayad et al. (2019), a library of compounds was screened for anticancer activity using multicellular spheroids as a model. This compound was identified as a promising candidate due to its ability to inhibit tumor growth effectively. The study highlighted the importance of further pharmacological evaluation to elucidate the specific mechanisms behind its anticancer effects .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution : Reacting 2-bromobenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions.
  • Hydrolysis Reactions : The amide bond can undergo hydrolysis under acidic or basic conditions, allowing for the exploration of various derivatives.

Future Directions

Future research should focus on:

  • Molecular Docking Studies : To predict binding affinities and interactions with target proteins.
  • In Vitro Assays : To assess biological efficacy and elucidate mechanisms of action.
  • Clinical Trials : To evaluate safety and effectiveness in human subjects.

Q & A

Q. Key considerations :

  • Solvent acidity (TFA/TFAA) enhances electrophilic bromination.
  • Catalyst loading affects reaction rate and byproduct formation.
  • Purification via silica gel chromatography yields 54% product (2j) .

How can regioselectivity in bromination be controlled during synthesis?

Advanced
Regioselectivity is influenced by:

  • Substrate electronics : The 2-bromophenyl group directs bromination to the para position due to steric and electronic effects.
  • Catalyst choice : Pd(OAc)₂ promotes C–H activation at electron-deficient positions.
  • Oxidizing agents : Na₂S₂O₈ stabilizes Pd intermediates, favoring specific pathways.

Example : In , bromination occurs exclusively at the phenyl ring’s ortho position relative to the acetamide group, driven by steric hindrance from the methyl group .

What spectroscopic techniques validate the structure of this compound?

Q. Basic

  • ¹H-NMR : Key signals include aromatic protons (δ 7.80 ppm, doublet) and methyl groups (δ 3.34 ppm, singlet).
  • ¹³C-NMR : Carbonyl resonance at δ 166.2 ppm confirms acetamide formation.
  • HRMS : Observed [M+H]+ at m/z 261.9637 (calcd. 261.9556) .

Table 1 : Key NMR Assignments

Proton/CarbonChemical Shift (ppm)Assignment
H (aromatic)7.80 (d, J = 8.0 Hz)2-Bromophenyl
CH₃ (N-methyl)3.34 (s)N–CH₃
CO166.2Acetamide carbonyl

How do electronic substituents on the phenyl ring affect reactivity in downstream reactions?

Q. Advanced

  • Electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity, enhancing nucleophilic substitution or cross-coupling reactivity.
  • Steric effects : The 2-bromophenyl group hinders ortho functionalization but facilitates meta or para modifications.

Case Study : In , the bromine atom’s position directs further functionalization, impacting applications in medicinal chemistry (e.g., kinase inhibitor synthesis) .

What impurities arise during synthesis, and how are they mitigated?

Basic
Common impurities include:

  • Unreacted starting material : Detected via TLC or HPLC.
  • Di-brominated byproducts : Controlled by limiting NBS stoichiometry.
  • Pd residues : Removed via chelating agents (e.g., EDTA) or filtration.

Mitigation : Optimize reaction time (2 hours) and use gradient elution during chromatography .

What computational methods predict the bioactivity of this compound?

Q. Advanced

  • Molecular docking : Predicts binding affinity with targets (e.g., enzymes) using software like AutoDock.
  • QSAR models : Relate substituent effects (e.g., Cl, Br) to antimicrobial activity.
  • MD simulations : Assess stability in biological membranes (e.g., lipid bilayer penetration).

Validation : Compare computational results with experimental bioassays (e.g., MIC values for antimicrobial activity) .

How is the compound’s stability assessed under varying storage conditions?

Q. Advanced

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
  • HPLC stability studies : Track degradation products at 25°C vs. 40°C.
  • Light sensitivity : UV-Vis spectroscopy monitors photodegradation.

Recommendation : Store at -20°C in inert atmospheres to prevent hydrolysis of the acetamide group .

What strategies resolve contradictions in reported synthetic yields?

Q. Advanced

  • DoE (Design of Experiments) : Identifies critical parameters (e.g., solvent ratio, catalyst loading).
  • In-situ monitoring : Raman spectroscopy tracks reaction progress in real time.
  • Reproducibility protocols : Standardize equipment (e.g., sealed tube vs. open flask).

Example : ’s 54% yield may vary with Pd catalyst batch purity; ICP-MS ensures consistent Pd quality .

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